molecular formula C23H25N3O6S2 B2606030 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate CAS No. 877642-15-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate

Cat. No.: B2606030
CAS No.: 877642-15-4
M. Wt: 503.59
InChI Key: QUBSFXRBVSWKDL-UHFFFAOYSA-N
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Description

6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a novel synthetic chemical hybrid designed for advanced pharmaceutical and biochemical research. This compound features a multifunctional structure integrating a 1,3,4-thiadiazole ring, known as a privileged scaffold in medicinal chemistry . The 1,3,4-thiadiazole core is noted for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with significant biological activity and in vivo stability . This scaffold is a recognized bioisostere for pyrimidine and pyridazine rings, a strategy often used to enhance the lipophilicity, bioavailability, and cell membrane permeability of lead compounds . The molecule is further functionalized with a 2-(p-tolyloxy)acetate group, which may contribute to its overall pharmacokinetic profile. The primary research applications for this compound are anticipated to be in the areas of antimicrobial and anticonvulsant agent development, given the well-documented efficacy of 1,3,4-thiadiazole derivatives in these fields . Researchers can utilize this complex molecule as a key intermediate or a lead compound for synthesizing and evaluating new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-10-18(27)19(11-30-17)32-20(28)12-31-16-8-6-14(3)7-9-16/h6-11,15H,4-5,12-13H2,1-3H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSFXRBVSWKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate typically involves multiple steps, starting with the preparation of key intermediates. The initial step often includes the formation of 1,3,4-thiadiazole derivative through cyclization reactions. This is followed by functionalization steps involving nucleophilic substitution and esterification reactions to introduce the ethylbutanamido and p-tolyloxyacetate groups, respectively. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through batch or continuous flow processes. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiadiazole ring or the pyran-4-one moiety. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Nucleophilic substitution reactions can be facilitated by bases or acids to introduce different substituents.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products can include oxidized or reduced derivatives of the original compound, as well as various substitution products that retain the core structure of the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a building block in the synthesis of bioactive molecules. Notably, it exhibits:

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus. This activity is attributed to the inhibition of bacterial enzymes essential for cell wall integrity .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further investigation in cancer therapeutics .

Agricultural Science

The compound's biological activity extends to agricultural applications, particularly in the development of new pesticides or fungicides. Its efficacy against plant pathogens can be explored to enhance crop protection strategies .

Materials Science

In materials science, the incorporation of this compound into polymers could impart desirable properties such as thermal stability or conductivity. Its unique structural features may enable the development of advanced materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the interactions and effects of this compound:

  • Antimicrobial Mechanism : A study demonstrated that the thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its antimicrobial mechanisms .
  • Anticancer Mechanism : Another research highlighted that the compound could activate apoptotic pathways in cancer cells, providing insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate exerts its effects is likely to involve multiple molecular targets and pathways. The thiadiazole ring and pyran-4-one moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the specific interactions and pathways involved.

Similar Compounds

  • 5-(2-Ethylbutanamido)-1,3,4-thiadiazole

  • 4-Oxo-4H-pyran-3-yl p-tolyloxyacetate

  • Thioacylated pyran derivatives

Uniqueness: this compound stands out due to its combination of a 1,3,4-thiadiazole ring and a pyran-4-one moiety with additional functional groups. This unique structure confers specific chemical and biological properties not found in similar compounds.

This compound's multifaceted nature provides a wealth of opportunities for scientific exploration across various disciplines. Whether you're diving into chemistry, biology, or industrial applications, it's a fascinating subject to study.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate is a complex organic molecule that integrates various functional groups known for their diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole moiety, a 4-oxo-4H-pyran system, and an ester group derived from p-tolyloxyacetic acid . The synthesis typically involves multiple steps:

  • Formation of the thiadiazole ring from appropriate hydrazine derivatives and carbon disulfide.
  • Synthesis of the pyran derivative through condensation reactions.
  • Esterification with p-tolyloxyacetic acid using a strong acid catalyst.

Structural Representation

The molecular formula is C23H25N3O7S2C_{23}H_{25}N_3O_7S_2, and its structure can be represented as follows:

AtomCount
Carbon (C)23
Hydrogen (H)25
Nitrogen (N)3
Oxygen (O)7
Sulfur (S)2

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial capabilities. Studies indicate that compounds similar to the target molecule exhibit potent activity against various pathogens, including bacteria and fungi. For instance, the minimal inhibitory concentration (MIC) for related thiadiazole compounds has been recorded at low micromolar concentrations, demonstrating high efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has shown that compounds containing thiadiazole rings possess significant anticancer properties . In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines while exhibiting selective toxicity towards tumorigenic cells compared to normal cells. For example, some derivatives have been reported to have IC50 values in the nanomolar range against specific cancer types .

Enzyme Inhibition

The compound's potential as an acetylcholinesterase inhibitor has been highlighted in studies aimed at treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown competitive inhibition of acetylcholinesterase with IC50 values lower than traditional inhibitors such as donepezil .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : By interacting with specific enzymes involved in neurotransmission or metabolic pathways.
  • Cellular Signaling Modulation : Affecting pathways that lead to apoptosis or cell cycle arrest in cancer cells.
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including those structurally related to our compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values around 50 µg/mL .
  • Anticancer Evaluation : In a cytotoxicity assay against several cancer cell lines, derivatives exhibited selective cytotoxicity with EC50 values ranging from 28 to 290 ng/mL, indicating their potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related thiadiazole derivatives, based on synthesis routes, structural features, and inferred bioactivity:

Compound Name Structural Features Synthesis Route Biological Activity Reference
Target Compound 1,3,4-Thiadiazole, pyran ring, p-tolyloxy acetate ester Likely involves thiol-thiadiazole coupling (NaOH/acetone) and esterification Inferred antimicrobial/anticancer activity (based on thiadiazole analogs)
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine Chlorobenzyl substituent, aryl amine Cyclization with NaOH, H₂SO₄, and I₂/KI Antimicrobial, antifungal
5-(Pyridine-4yl)-1,3,4-thiadiazole-2-amine Pyridyl substituent Cyclocondensation with H₂SO₄, followed by reaction with aldehydes and chloroacetyl chloride Anticancer (cell line inhibition)
Compound 2 from Tetrahydro-2H-pyran, thiadiazole-thioether linkage Thiol-thiadiazole coupling in NaOH/acetone Not reported; likely evaluated for bioactivity in follow-up studies

Key Observations:

The p-tolyloxy acetate ester distinguishes it from analogs with halogenated or heteroaromatic groups, which are often associated with specific target binding (e.g., kinase inhibition).

Synthesis Complexity :

  • The target compound requires advanced coupling strategies (e.g., thioether formation), similar to Compound 2 in . In contrast, simpler thiadiazoles (e.g., 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine) are synthesized via cyclocondensation, a more straightforward route .

Biological Activity Gaps :

  • While thiadiazole derivatives broadly exhibit antimicrobial and anticancer properties, the target compound’s specific activity remains unverified. For example, 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine demonstrates cytotoxicity against cancer cell lines , but analogous studies for the target compound are absent in the provided evidence.

Research Findings and Limitations

  • Inference-Based Conclusions: The biological activities of the target compound are extrapolated from structurally related thiadiazoles.
  • Synthesis Challenges : The multi-step synthesis (e.g., thiol coupling, esterification) may limit yield scalability compared to single-step cyclizations used for simpler thiadiazoles .
  • Need for Empirical Data : Direct in vitro or in vivo studies are required to confirm bioactivity, optimize pharmacokinetics, and compare efficacy with existing thiadiazole-based drugs.

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